Tpe-MI

Proteostasis Thiol Probes Fluorogenic Dyes

Select TPE-MI for its unique aggregation‑induced emission (AIE) ‘turn‑on’ mechanism. Unlike constitutively fluorescent thiol probes (e.g., BODIPY FL, Alexa Fluor maleimides), TPE-MI is intrinsically dark and only emits signal upon covalent binding to cysteine residues that become solvent‑exposed during protein unfolding. It does not react appreciably with soluble biothiols such as glutathione, enabling background‑free, wash‑free detection of unfolded protein load. This specificity delivers lower false‑positive rates and direct quantitation of proteostasis dysfunction in iPSC models of Huntington’s, Alzheimer’s, and other proteinopathies. Use TPE-MI in plate‑reader assays, protein‑painting workflows, and drug‑screening campaigns for folding correctors or proteotoxic stress profiling.

Molecular Formula C31H23NO2
Molecular Weight 441.5 g/mol
Cat. No. B12419694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpe-MI
Molecular FormulaC31H23NO2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5
InChIInChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30-
InChIKeyCIMVFJJQFXGASK-KTMFPKCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPE-MI Compound Guide for Proteostasis and Unfolded Protein Research Procurement


TPE-MI (Tetraphenylethene maleimide; CAS 1245606-71-6) is an aggregation-induced emission (AIE) luminogen belonging to the class of thiol-reactive fluorogenic probes. It is engineered for the selective detection and quantification of unfolded protein load in live cells and in vitro systems [1]. The compound comprises a tetraphenylethene (TPE) core linked to a maleimide (MI) group, rendering it intrinsically non-fluorescent until the maleimide moiety covalently reacts with free cysteine thiols that become solvent-exposed upon protein unfolding [2].

Why Generic Thiol Probes Cannot Substitute for TPE-MI in Proteostasis Research


Standard thiol-reactive probes, such as BODIPY FL iodoacetamide or Alexa Fluor maleimides, lack the unique 'turn-on' mechanism afforded by aggregation-induced emission (AIE). These conventional dyes are constitutively fluorescent, generating high background signal and requiring stringent wash steps that can perturb live-cell dynamics. More critically, they react non-specifically with abundant small-molecule biothiols like glutathione (GSH) . In contrast, TPE-MI remains non-fluorescent when conjugated to soluble GSH and only emits a signal upon binding to cysteine residues exposed in the hydrophobic core of unfolded proteins [1]. This differential selectivity is quantifiable and directly impacts the veracity of proteostasis assessments, as generic substitution would result in a high false-positive rate and an inability to discriminate between bulk thiol content and bona fide unfolded protein load.

Quantitative Evidence Guide for TPE-MI Differentiation in Proteostasis and Neurodegeneration


TPE-MI Exhibits Superior Signal-to-Noise Ratio by Discriminating Against Soluble Glutathione

Unlike traditional maleimide dyes (e.g., BODIPY FL maleimide or Alexa Fluor 488 C5 maleimide) which fluoresce brightly upon reaction with any free thiol including the abundant cellular antioxidant glutathione (GSH), TPE-MI is quantitatively non-fluorescent when conjugated to soluble GSH [1]. This eliminates the high background noise characteristic of conventional probes and enables the specific detection of exposed cysteine residues in unfolded proteins.

Proteostasis Thiol Probes Fluorogenic Dyes

TPE-MI Enables Quantification of Unfolded Protein Load in Huntington's Disease Models

In a direct comparison using induced pluripotent stem cell (iPSC) models of Huntington's disease (HD), TPE-MI fluorescence was significantly elevated in cells expressing mutant huntingtin (HTT) with an expanded polyglutamine (polyQ) tract (97Q) relative to a non-pathogenic control (25Q) [1]. This provides a quantifiable metric for proteostasis imbalance in a disease-relevant context.

Huntington's Disease Induced Pluripotent Stem Cells Neurodegeneration

TPE-MI Monitors Protein Folding with Accuracy Comparable to Circular Dichroism (CD)

In a study using the vortex fluidic device (VFD) to induce protein denaturation and renaturation of β-lactoglobulin, TPE-MI was used to monitor the folding state in real-time [1]. The fluorescence readout from TPE-MI provided results that were quantitatively comparable to those obtained using the gold-standard biophysical method, circular dichroism (CD), for assessing protein secondary structure [1].

Protein Folding Biophysical Assays AIEgen

TPE-MI Detects Proteotoxic Stress in Malaria Parasites Following Dihydroartemisinin Treatment

TPE-MI has been specifically validated for detecting protein damage in the malaria parasite *Plasmodium falciparum* following treatment with the frontline antimalarial drug dihydroartemisinin (DHA) [1]. This application highlights TPE-MI's utility in a distinct therapeutic area, where it can report on drug-induced proteotoxicity.

Malaria Drug Mechanism of Action Proteome Damage

Optimal Application Scenarios for TPE-MI in Research and Industrial Settings


Quantifying Proteostasis Imbalance in Neurodegenerative Disease Models

Use TPE-MI to quantitatively measure and compare unfolded protein load in induced pluripotent stem cell (iPSC) models of Huntington's disease, Alzheimer's disease, or other proteinopathies. The dye's specific 'turn-on' response to exposed cysteine residues in mutant versus wild-type proteins provides a robust, quantifiable readout of disease-relevant proteostasis dysfunction [1].

High-Throughput Screening (HTS) for Modulators of Protein Folding and Stability

Employ TPE-MI in plate-reader assays as a high-throughput alternative to circular dichroism (CD) for screening compound libraries that promote protein folding or prevent denaturation. The fluorescence intensity provides a direct, real-time measure of the unfolded protein population, enabling rapid identification of chemical chaperones or folding correctors [2].

Mechanistic Studies of Drug-Induced Proteotoxicity in Pathogens

Apply TPE-MI to investigate the mechanism of action of antimalarial drugs like dihydroartemisinin. By quantifying the extent of protein unfolding and damage in *Plasmodium falciparum* following drug exposure, TPE-MI serves as a valuable tool for characterizing proteotoxic stress and screening for resistance mechanisms [1].

Proteome-Wide Analysis of Conformational Remodeling

Utilize TPE-MI in a 'protein painting' workflow combined with mass spectrometry to identify specific proteins that undergo conformational changes and expose cysteine residues in response to pharmacological or environmental stimuli. This approach reveals proteome network remodeling and identifies targets affected by proteostasis challenges [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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